molecular formula C8H18ClNO B12326730 cis-2-Aminomethylcycloheptanol hydrochloride, 99

cis-2-Aminomethylcycloheptanol hydrochloride, 99

Cat. No.: B12326730
M. Wt: 179.69 g/mol
InChI Key: XMDACINNKOIUQX-WSZWBAFRSA-N
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Description

cis-2-Aminomethylcycloheptanol hydrochloride, 99: is a chemical compound with the molecular formula C8H18ClNO. It is a white crystalline solid that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Aminomethylcycloheptanol hydrochloride typically involves the reaction of cycloheptanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of cis-2-Aminomethylcycloheptanol hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: cis-2-Aminomethylcycloheptanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

cis-2-Aminomethylcycloheptanol hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of cis-2-Aminomethylcycloheptanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • cis-2-Aminomethylcyclohexanol hydrochloride
  • cis-4-Amino-cyclohexanol hydrochloride
  • 2-(Aminomethyl)thiazole dihydrochloride

Comparison: cis-2-Aminomethylcycloheptanol hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered ring analogs. This uniqueness makes it valuable for specific applications where the seven-membered ring structure is advantageous.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)cycloheptan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c9-6-7-4-2-1-3-5-8(7)10;/h7-8,10H,1-6,9H2;1H/t7-,8-;/m0./s1

InChI Key

XMDACINNKOIUQX-WSZWBAFRSA-N

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)CN.Cl

Canonical SMILES

C1CCC(C(CC1)O)CN.Cl

Origin of Product

United States

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